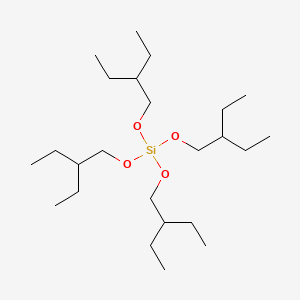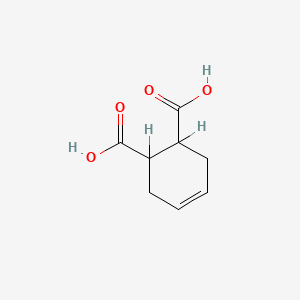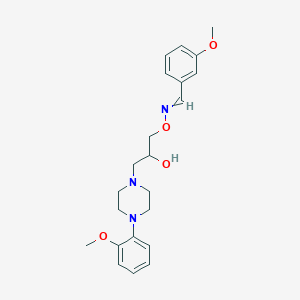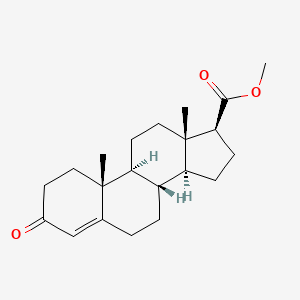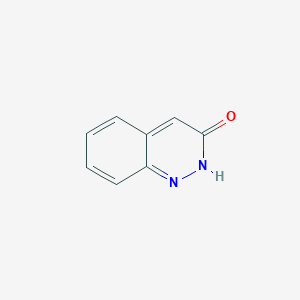
噌啉-3(2H)-酮
描述
Cinnolin-3(2H)-one is a heterocyclic organic compound that belongs to the cinnoline family It is characterized by a fused benzene and pyridazine ring structure, with a keto group at the third position
Synthetic Routes and Reaction Conditions:
Intramolecular Redox Cyclization: One common method involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol with benzylamine in the presence of cesium hydroxide in an ethanol-water mixture.
Hydrazine Reaction: Another method involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine.
Industrial Production Methods:
- Industrial production methods for cinnolin-3(2H)-one are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Cycloadditions: Cinnolin-3(2H)-one can undergo cycloaddition reactions, particularly with azobenzenes and diazo compounds.
Substitution Reactions: It can also participate in substitution reactions with various amines to form cinnoline derivatives.
Common Reagents and Conditions:
Cycloadditions: Typically involve rhodium(III) catalysts and diazo derivatives of Meldrum’s acid.
Substitution Reactions: Common reagents include n-hexylamine, cyclohexylamine, and isopropylamine.
Major Products:
科学研究应用
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific chemical properties.
作用机制
Mode of Action
Cinnolin-3(2H)-one is synthesized through the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine . This reaction results in the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones .
Biochemical Pathways
The synthesis of cinnolin-3(2h)-one involves the construction of a pyridazine ring , which may suggest its involvement in biochemical pathways related to pyridazine derivatives.
Result of Action
The synthesis of cinnolin-3(2h)-one results in the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2h-pyrido-[4,3,2-de]cinnolin-3-ones , suggesting that these compounds may be involved in its molecular and cellular effects.
生化分析
Biochemical Properties
It is known that Cinnolin-3(2H)-one can be synthesized from 2-nitrobenzyl alcohol and benzylamine
Molecular Mechanism
It is believed that Cinnolin-3(2H)-one may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
相似化合物的比较
Cinnolin-3(2H)-one can be compared with other similar compounds such as:
Pyrido[4,3,2-de]cinnolin-3-ones: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Diphenylmethanes: Although structurally different, they belong to the same class of organic compounds and exhibit some overlapping chemical properties.
Uniqueness:
- Cinnolin-3(2H)-one is unique due to its specific ring structure and the presence of a keto group, which imparts distinct chemical reactivity and biological activity.
By understanding the synthesis, reactions, applications, and mechanisms of cinnolin-3(2H)-one, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
2H-cinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUGAWWYKSOLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284040 | |
| Record name | Cinnolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31777-46-5 | |
| Record name | 31777-46-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrocinnolin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

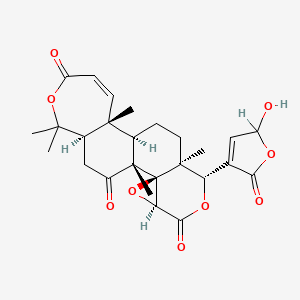
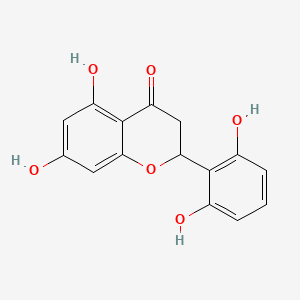
![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B1583477.png)
